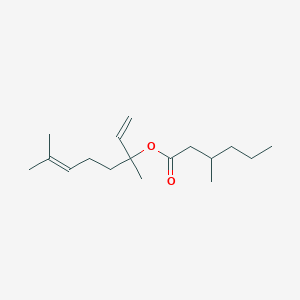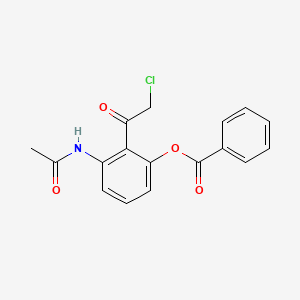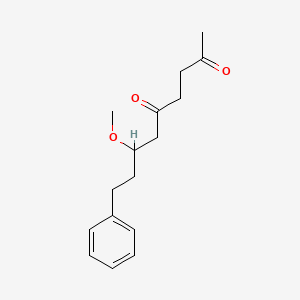
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted beta-alaninamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves oxidation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing costs. These methods may involve the use of conventional starting materials and environmentally friendly processes to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Applications De Recherche Scientifique
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity and used in the synthesis of biologically active compounds.
Uniqueness
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is unique due to its specific structure, which combines a formyl group with a dimethyl-substituted beta-alaninamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
650628-81-2 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-(4-formylphenyl)propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)8-7-12(16)13-11-5-3-10(9-15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,13,16) |
Clé InChI |
IRQJEJNQQZPOFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)NC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)



![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
